An inositol

Pharmacokinetics Bioavailability CNS Drug Delivery

Scyllo-inositol (CAS 488-59-5) is the only inositol stereoisomer with an all-equatorial hydroxyl conformation, granting it unique blood-brain barrier permeability and potent inhibition of amyloid-β (Aβ42) aggregation—properties absent in myo- or D-chiro-inositol. Validated in Phase 2 clinical trials (ELND005) for Alzheimer's disease and supported by UHPLC-MS/MS analytical methods, this ≥98% pure compound is essential for CNS drug delivery studies, protein misfolding research, and analytical standardization. Do not substitute with generic inositol; stereochemistry defines function.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 488-59-5
Cat. No. B014025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS488-59-5
Synonyms(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol
AZD-103
ELND005
quercinitol
scyllitol
scyllo-inositol
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.17 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Scyllo-Inositol (CAS 488-59-5) Compound Overview: Purity, Properties, and Procurement Considerations


Scyllo-inositol (CAS 488-59-5), also known as scyllitol or ELND005, is a naturally occurring stereoisomer of inositol (cyclohexane-1,2,3,4,5,6-hexol) [1]. It is one of nine possible inositol stereoisomers and is characterized by an all-equatorial conformation of its six hydroxyl groups [2]. This compound is found preeminently in the brain and is produced endogenously [3]. As a research chemical, scyllo-inositol is commercially available as a white to almost white powder or crystal, with a molecular formula of C6H12O6, a molecular weight of 180.16 g/mol, and a typical purity of >98% (HPLC) .

Why Generic Substitution Fails: The Unique Biological and Analytical Identity of Scyllo-Inositol


The inositol family comprises nine stereoisomers with identical molecular formulas but distinct three-dimensional orientations of their hydroxyl groups. This stereochemical diversity results in profoundly different biological activities, making generic substitution impossible. For instance, myo-inositol is ubiquitous in cellular signaling, while D-chiro-inositol is primarily involved in insulin signaling pathways [1]. Scyllo-inositol, distinguished by its all-equatorial conformation, possesses a unique ability to cross the blood-brain barrier and inhibit the aggregation of amyloid-beta peptides, a property not shared by its more common counterparts, myo- and D-chiro-inositol [2]. Therefore, for applications targeting neurological mechanisms or requiring a specific stereochemical probe, only scyllo-inositol can provide the required biological and analytical performance. The following quantitative evidence demonstrates these critical differences.

Scyllo-Inositol Quantitative Evidence Guide: Head-to-Head Comparisons vs. myo-, epi-, and D-chiro-Inositol


Brain and CSF Bioavailability: Scyllo-Inositol Achieves Higher CNS Levels Compared to myo-Inositol

Scyllo-inositol exhibits superior central nervous system (CNS) bioavailability compared to myo-inositol. Following oral administration of scyllo-inositol in a transgenic mouse model, cerebral spinal fluid (CSF) levels of scyllo-inositol increased significantly, whereas myo-inositol treatment did not elevate scyllo-inositol levels [1]. Furthermore, this study demonstrated that scyllo-inositol accumulates within the CNS up to tenfold above its endogenous levels [1]. In a separate clinical study, after oral administration of 2000 mg ELND005 (scyllo-inositol) every 12 hours for 10 days, brain concentrations increased by 58-76% from baseline, and CSF concentrations reached 13.7 µg/mL [2].

Pharmacokinetics Bioavailability CNS Drug Delivery Alzheimer's Disease

Superior Amyloid-Beta (Aβ42) Fibrillization Inhibition vs. myo-Inositol and Derivatives

Scyllo-inositol demonstrates a unique and potent mechanism of action by directly inhibiting the formation of toxic Aβ42 fibrils. In vitro studies show it interacts with Aβ42 to prevent fibril formation, a property not exhibited by its stereoisomer myo-inositol, which induced a β-structure in Aβ42 but did not inhibit fibril formation [1]. A subsequent structure-activity relationship study further quantified this superiority, reporting that all tested scyllo-inositol derivatives demonstrated reduced effectiveness in preventing Aβ42 fibrillization compared to the parent scyllo-inositol compound [2]. This indicates the specific, unmodified stereochemistry is essential for activity.

Amyloid-beta Alzheimer's Disease Protein Aggregation Therapeutic Index

Therapeutic Efficacy in Alzheimer's Models vs. Placebo/Untreated Control

Scyllo-inositol has demonstrated significant therapeutic effects in preclinical models of Alzheimer's disease. In the TgCRND8 mouse model, scyllo-inositol administration resulted in significant decreases in insoluble Aβ40, Aβ42, and plaque accumulation in the brains of treated versus untreated mice [1]. These pathological changes were accompanied by an inhibition of cognitive deficits [1]. Furthermore, in a Phase II clinical trial, ELND005 (scyllo-inositol) showed effects on amyloid-decreasing and cognition improvement in patients with mild Alzheimer's disease [2].

Alzheimer's Disease In Vivo Pharmacology Cognitive Function Amyloid Pathology

Unique Solubility Profile in DMSO vs. Other Inositols

Scyllo-inositol exhibits a distinct solubility profile, being insoluble in DMSO but freely soluble in water (up to 9 mg/mL or 50 mM) . This is a critical differentiator for experimental design and compound handling, as many other small molecules, including some inositol derivatives, are routinely solubilized in DMSO. For instance, studies on myo-inositol and its derivatives often utilize DMSO as a solvent, but this is not feasible for scyllo-inositol. This property necessitates the use of aqueous buffers for in vitro and in vivo applications, which can impact assay design and compound storage.

Solubility Formulation In Vitro Assays Analytical Chemistry

Reliable Quantification via UHPLC-MS/MS in Complex Biological Matrices

A validated UHPLC-MS/MS method enables the accurate and specific quantification of scyllo-inositol alongside six other inositol isomers in human plasma and urine [1]. This method resolves scyllo-inositol from its stereoisomers, including myo- and chiro-inositol, with high precision. For scyllo-inositol, the method achieved a repeatability and intermediate reproducibility below 10% and 14%, respectively, in both plasma and urine matrices [1]. This analytical capability is essential for pharmacokinetic studies, biomarker discovery, and monitoring endogenous levels in clinical research, where differentiating scyllo-inositol from other isomers is a primary analytical challenge.

Analytical Method UHPLC-MS/MS Biomarker Pharmacokinetics

Optimal Research and Industrial Applications for Scyllo-Inositol (CAS 488-59-5)


Investigating Alzheimer's Disease Pathology and Amyloid-Beta Aggregation

Scyllo-inositol is the primary choice for research focused on the inhibition of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. Its proven ability to directly interact with and prevent the fibrillization of Aβ42 [1] and its superior activity over myo-inositol and its own derivatives [2] make it an essential tool for in vitro and in vivo studies in this area. Preclinical models have demonstrated its capacity to reduce brain amyloid plaque load and reverse cognitive deficits [3], providing a robust foundation for mechanistic studies.

CNS Drug Delivery and Pharmacokinetic Studies

For research projects aimed at understanding or achieving CNS drug delivery, scyllo-inositol is a superior candidate. Unlike myo-inositol, it demonstrates active transport and accumulation within the brain and CSF [1]. Its well-characterized clinical pharmacokinetics, including plasma and CSF concentration profiles after oral dosing [2], provide a valuable benchmark for studying blood-brain barrier penetration and designing CNS-targeted therapies. This makes it a key compound for pharmacologists and drug delivery specialists.

Inositol Stereoisomer Analytical Method Development

Scyllo-inositol's distinct all-equatorial conformation [1] and its separation from other isomers via validated UHPLC-MS/MS methods [2] make it a critical reference standard for analytical chemistry groups. Developing and validating assays for quantifying inositol isomers in biological fluids (e.g., plasma, urine) or food products requires a pure and well-characterized scyllo-inositol standard to ensure accurate identification and quantification.

Developing Novel Therapies for Neurodegenerative and Neuropsychiatric Disorders

Given its unique CNS bioavailability [1], ability to inhibit protein misfolding [2], and documented effects on neuropsychiatric symptoms via modulation of myo-inositol levels [3], scyllo-inositol is a key compound for drug discovery programs. It serves as both a lead compound for optimization and a pharmacological tool for probing disease mechanisms in Alzheimer's disease, Down syndrome, and potentially other disorders involving protein aggregation or inositol dysregulation. Its clinical trial history further validates its translational potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for An inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.